3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one
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Overview
Description
3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that piperidin-2-one derivatives, which include 3-[(3-methylpyridin-2-yl)oxy]piperidin-2-one, are versatile building blocks for the synthesis of a large variety of bioactive moieties . These compounds have been used in the synthesis of medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Mode of Action
It is known that the introduction of substituents in piperidone derivatives can lead to the enantioselective synthesis of these compounds, which has become an active research area .
Biochemical Pathways
Piperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives , which are known to affect a variety of biochemical pathways.
Result of Action
It is known that piperidin-2-one derivatives have been evaluated for their selective toxicity towards malignant cells and neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one typically involves the reaction of 3-methylpyridine with piperidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-2-one, followed by the addition of 3-methylpyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized piperidine or pyridine derivatives .
Scientific Research Applications
3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor in the synthesis of 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one.
Piperidin-2-one: Another precursor and a versatile building block in organic synthesis.
Other Piperidine Derivatives: Compounds like 3,5-disubstituted-1-methyl-4-piperidones, which have selective toxicity towards malignant cells.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and a pyridine ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3-methylpyridin-2-yl)oxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-7-13-11(8)15-9-5-3-6-12-10(9)14/h2,4,7,9H,3,5-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVONYXIXXNNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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